N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)alaninamide -

N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)alaninamide

Catalog Number: EVT-4381620
CAS Number:
Molecular Formula: C17H21N3O4S
Molecular Weight: 363.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523)

    Compound Description: This compound is a potent and selective leukotriene receptor antagonist. It exhibits a Ki of 0.42 nM for displacement of [3H]LTD4 on guinea pig lung membranes and has an oral ED50 of 1.14 μmol/kg against LTD4-induced bronchoconstriction in guinea pigs []. The synthesis of this compound involved a diastereoselective alkylation step to ensure high enantiomeric purity.

Sch.336 (N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]-sulfonyl]phenyl]ethyl]methanesulfonamide)

    Compound Description: Sch.336 is a novel triaryl bis-sulfone that acts as a selective inverse agonist for the human cannabinoid CB2 receptor (hCB2) []. It effectively reduces guanosine 5′-3-O-(thio)triphosphate (GTPγS) binding to hCB2-containing membranes. Sch.336 exhibits higher potency compared to the known CB2-selective dihydropyrazole SR144528. It demonstrates anti-inflammatory properties by inhibiting leukocyte migration in vitro and in vivo.

Ethyl N-{2-[3-methoxy-3-methyl-2-(phenylselanyl)butyl]phenyl}carbamate

    Compound Description: This compound is an intermediate formed during the synthesis of dihydroindoles and tetrahydroquinolines from N-substituted 2-(dimethylallyl)aniline compounds reacting with phenylselanyl halides []. The presence of methanol in the reaction mixture can trap this intermediate by preventing cyclization.

    Compound Description: This compound represents a dihydroindole derivative resulting from the cyclization reaction of N-substituted 2-(dimethylallyl)aniline compounds, specifically the sulfonamide derivative, with phenylselanyl chloride [].

4-[[5-[(cyclopentylmethyl)carbamoyl]-1-methylindol-3-yl] methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (5a)

    Compound Description: This compound is an early derivative in a series of substituted indole-5-carboxamides explored as potent and selective antagonists of peptidoleukotrienes []. While it demonstrated promising in vitro activity, its oral activity was significantly lower than desired.

4-[[6-[(cyclopentylmethyl)carbamoyl]-3-methylindol-1-yl] methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (6a)

    Compound Description: This compound represents an initial derivative within a series of substituted indole-6-carboxamides studied for their activity as peptidoleukotriene antagonists []. Similar to compound 5a, it exhibited promising in vitro potency but lacked desired oral activity.

4-[[5-[(2-ethylbutyl)-carbamoyl]-1-ethylindol-3-yl]methyl]- 3- methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (5q)

    Compound Description: This compound is a transposed amide derivative within the indole-5-carboxamide series, demonstrating subnanomolar affinity for the leukotriene receptor and improved oral activity (ED50 of 5 mg/kg) in a guinea pig model of asthma [].

Properties

Product Name

N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)alaninamide

IUPAC Name

2-[(4-methoxy-3-methylphenyl)sulfonylamino]-N-(pyridin-4-ylmethyl)propanamide

Molecular Formula

C17H21N3O4S

Molecular Weight

363.4 g/mol

InChI

InChI=1S/C17H21N3O4S/c1-12-10-15(4-5-16(12)24-3)25(22,23)20-13(2)17(21)19-11-14-6-8-18-9-7-14/h4-10,13,20H,11H2,1-3H3,(H,19,21)

InChI Key

ZKACVYFBPIPZCT-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C(=O)NCC2=CC=NC=C2)OC

Solubility

51.9 [ug/mL]

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C(=O)NCC2=CC=NC=C2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.